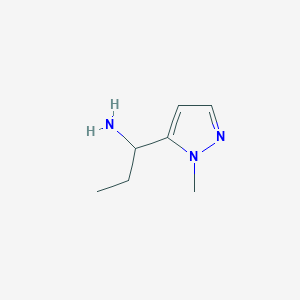

1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine

CAS No.: 1177334-24-5

Cat. No.: VC3003186

Molecular Formula: C7H13N3

Molecular Weight: 139.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1177334-24-5 |

|---|---|

| Molecular Formula | C7H13N3 |

| Molecular Weight | 139.2 g/mol |

| IUPAC Name | 1-(2-methylpyrazol-3-yl)propan-1-amine |

| Standard InChI | InChI=1S/C7H13N3/c1-3-6(8)7-4-5-9-10(7)2/h4-6H,3,8H2,1-2H3 |

| Standard InChI Key | NTGFKUWZGUGTFA-UHFFFAOYSA-N |

| SMILES | CCC(C1=CC=NN1C)N |

| Canonical SMILES | CCC(C1=CC=NN1C)N |

Introduction

1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic compounds. Pyrazoles are known for their diverse biological activities and are often used as building blocks in pharmaceutical synthesis. This specific compound is available in high purity as a reagent-grade chemical, which is crucial for precise research applications .

Synthesis and Applications

While specific synthesis details for 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine are not widely documented in the available literature, pyrazole derivatives are generally synthesized through various methods involving condensation reactions or cyclization processes. These compounds are often used in medicinal chemistry due to their potential biological activities, including anticancer, antioxidant, and other therapeutic properties .

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives have been extensively studied for their biological activities:

-

Anticancer Activity: Some pyrazole compounds have shown cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

-

Antioxidant Activity: Pyrazole derivatives have demonstrated radical scavenging activities, which can be beneficial in reducing oxidative stress .

-

Pharmaceutical Applications: Pyrazoles are incorporated into several drugs due to their diverse biological activities, making them valuable in drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume